(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3/c1-24-15-5-2-13(3-6-15)4-7-17(23)22-9-8-16(12-22)25-18-20-10-14(19)11-21-18/h2-7,10-11,16H,8-9,12H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPYXCKASFLOOH-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Configuration |
|---|---|---|---|
| Target Compound | Propenone-pyrrolidine-fluoropyrimidine | 5-Fluoropyrimidin-2-yloxy, 4-methoxyphenyl | E |
| (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}propenone | Propenone-pyrrolidine-diazenyl | Pyrrolidin-1-yldiazenyl, 4-methoxyphenyl | E |
| (E)-3-(5-(4-Chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)propenone | Propenone-piperidine-furan | 5-(4-Chlorophenyl)furan-2-yl, piperidin-1-yl | E |
| (E)-1-(4,4′-Difluoro-5′-methoxy-terphenyl-4′-yl)-3-(4-methylphenyl)propenone | Propenone-terphenyl | 4,4′-Difluoro-5′-methoxy-terphenyl, 4-methylphenyl | E |
Key Observations :
- Pyrrolidine vs.
- Fluoropyrimidine vs. Furan/Chlorophenyl: The fluoropyrimidine group in the target compound provides hydrogen-bonding capacity and metabolic resistance compared to the non-polar 4-chlorophenyl-furan in ’s analog .
- Aromatic Systems : The terphenyl analog () has extended conjugation, increasing hydrophobicity but reducing solubility, whereas the target compound balances aromaticity with polar fluoropyrimidine .
Pharmacological and Physicochemical Properties
Table 2: Bioactivity and Properties
Key Observations :
- Solubility : The target compound’s fluoropyrimidine and methoxyphenyl groups likely improve aqueous solubility compared to the highly hydrophobic terphenyl analog .
- Bioactivity: Fluoropyrimidine derivatives are known to inhibit thymidylate synthase or kinases, suggesting the target compound may outperform ’s diazenyl analog in specificity .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer :
- Step 1 : Begin with the formation of the pyrrolidine ring via cyclization of γ-aminoketones or reductive amination of diketones under basic conditions (e.g., NaHCO₃ in ethanol) .
- Step 2 : Introduce the 5-fluoropyrimidin-2-yloxy group through nucleophilic substitution at the pyrrolidine C3 position using 5-fluoro-2-chloropyrimidine and a base like K₂CO₃ in DMF .
- Step 3 : Couple the enone moiety (4-methoxyphenylpropenone) via a Michael addition or Wittig reaction, ensuring stereochemical control for the (E)-isomer using triphenylphosphine-based catalysts .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to isolate the pure product .
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve the stereochemistry of the enone and pyrrolidine moieties. For example, compare bond angles (e.g., C=O and C=C distances) to similar structures .
- NMR Spectroscopy : Use ¹H-¹³C HSQC and HMBC to assign quaternary carbons (e.g., pyrrolidine N-linked carbons) and confirm the (E)-configuration of the propenone group (J ≈ 16 Hz for trans coupling) .
- High-Resolution Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₉FN₂O₃) .
Q. How can reaction conditions be tailored to stabilize intermediates during synthesis?
- Methodological Answer :
- Temperature Control : Maintain intermediates like the pyrrolidine-oxygen-pyrimidine fragment at 0–5°C to prevent decomposition .
- Solvent Selection : Use aprotic solvents (e.g., DMF or THF) to stabilize electrophilic intermediates during substitution reactions .
- Catalyst Optimization : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity and reduce side products .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in predicted vs. observed bioactivity data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with target proteins (e.g., kinases) to identify conformational mismatches between docking predictions and experimental IC₅₀ values .
- Density Functional Theory (DFT) : Calculate the enone’s electron density to rationalize unexpected reactivity in biological assays (e.g., Michael addition with cysteine residues) .
- Machine Learning : Train models on existing pyrimidine derivatives to predict metabolic stability or off-target effects, addressing discrepancies in in vitro vs. in vivo data .
Q. What strategies can resolve spectral data contradictions (e.g., overlapping NMR peaks)?
- Methodological Answer :
- Selective Decoupling : Suppress signals from the 4-methoxyphenyl group to isolate pyrrolidine protons .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., CD₃O-substituted phenyl) to simplify ¹H-NMR interpretation .
- 2D NOESY : Identify spatial proximity between the fluoropyrimidine and pyrrolidine protons to confirm regiochemistry .
Q. How can researchers design experiments to validate the compound’s mechanism of action?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm for NADPH oxidation) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to DNA gyrase (common pyrimidine target) with a focus on entropy-driven interactions .
- CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Data Contradiction Analysis
Q. How to address discrepancies in synthetic yields across different batches?
- Methodological Answer :
- Design of Experiments (DoE) : Use a factorial approach to test variables (e.g., solvent polarity, reaction time) and identify critical factors .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and optimize reaction quenching points .
- Impurity Profiling : Compare LC-MS data across batches to trace side products (e.g., N-oxide derivatives from over-oxidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
